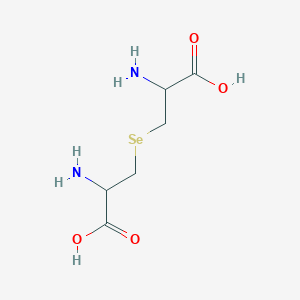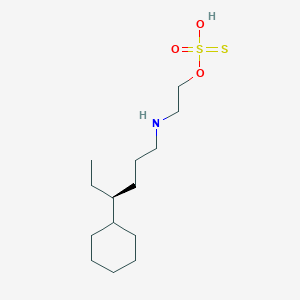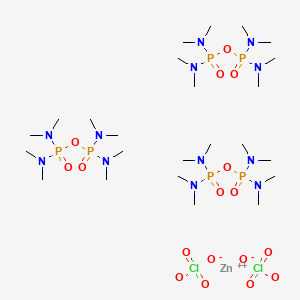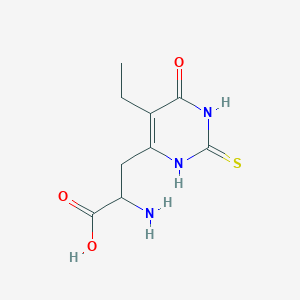
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid is a complex organic compound that features a pyrimidine ring with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-amino-3-(5-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical properties.
Uniqueness
The presence of the ethyl group in 2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall effectiveness in various applications .
Propriétés
Numéro CAS |
3310-31-4 |
|---|---|
Formule moléculaire |
C9H13N3O3S |
Poids moléculaire |
243.29 g/mol |
Nom IUPAC |
2-amino-3-(5-ethyl-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-2-4-6(3-5(10)8(14)15)11-9(16)12-7(4)13/h5H,2-3,10H2,1H3,(H,14,15)(H2,11,12,13,16) |
Clé InChI |
ZXPMLXWGQGYBGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=S)NC1=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![methyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(2-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14159798.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

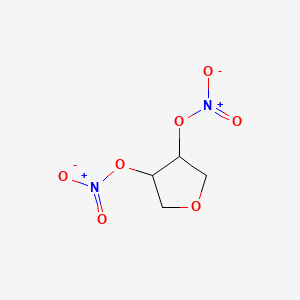
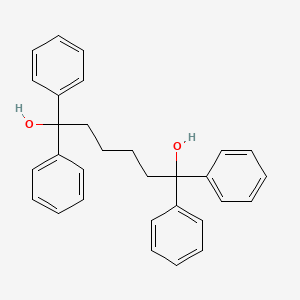
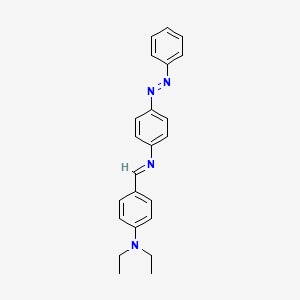
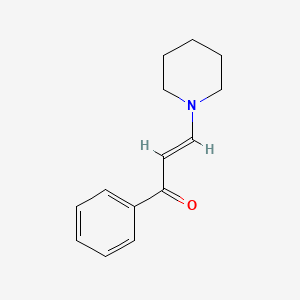
![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
